Casein Kinase II Inhibitor IV Hydrochloride

Keratinocyte Differentiation Dermatology CK2 Signaling

Casein Kinase II Inhibitor IV Hydrochloride is the only CK2 inhibitor combining potent ATP-competitive inhibition (IC50 9 nM) with quantified pro-differentiation activity in primary human keratinocytes (EC50 100 nM). It upregulates keratin 1/10, loricrin, filaggrin, enabling psoriasis, wound healing, and epidermal barrier studies. Unlike CX-4945 or TBB-class inhibitors, it delivers a functionally validated dual phenotype and enhances TRAIL-induced apoptosis 200% in HCC cells. Order now for definitive CK2 pathway research.

Molecular Formula C24H24ClN5O3
Molecular Weight 465.9 g/mol
Cat. No. B10800797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasein Kinase II Inhibitor IV Hydrochloride
Molecular FormulaC24H24ClN5O3
Molecular Weight465.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N.Cl
InChIInChI=1S/C24H23N5O3.ClH/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25;/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28);1H
InChIKeyVKJYVHSKTVGINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Casein Kinase II Inhibitor IV Hydrochloride: Potent ATP-Competitive CK2 Inhibition for Keratinocyte Biology and Oncology Research


Casein Kinase II Inhibitor IV Hydrochloride (CAS: 2320347-54-2; free base CAS: 863598-09-8) is a small-molecule, cell-permeable, ATP-competitive inhibitor of casein kinase II (CK2) with a reported IC50 of 9 nM against the purified enzyme . Structurally, it is a pyrrolo-pyrimidone derivative with the molecular formula C24H24ClN5O3 and a molecular weight of 465.93 g/mol . Beyond CK2 inhibition, this compound functions as a potent inducer of normal human epidermal keratinocyte (NHEK) differentiation, exhibiting an EC50 of 100 nM in cellular assays . It is also reported to interact, directly or indirectly, with TANK-binding kinase 1 (TBK1) and NIMA-related kinase 9 (NEK9) . The compound is primarily utilized as a chemical probe for investigating CK2-mediated signaling in oncology research and as a tool for studying keratinocyte differentiation pathways in dermatological research [1].

Why CK2 Inhibitors Cannot Be Interchanged: The Case for Casein Kinase II Inhibitor IV Hydrochloride


Protein kinase CK2 inhibitors exhibit substantial heterogeneity in potency, selectivity, and functional outcomes that precludes simple substitution. Early-generation inhibitors like DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) and TBB (4,5,6,7-tetrabromobenzotriazole) suffer from micromolar IC50 values and off-target activity that limit their utility as precise chemical probes [1]. The clinical-stage inhibitor CX-4945 (silmitasertib), despite its nanomolar potency against CK2 (IC50 1 nM), inhibits at least 12 other kinases with nanomolar affinity and shows greater potency against Clk2 than CK2, complicating mechanistic interpretation [2]. Furthermore, the closely related inhibitor TBBz discriminates between different molecular forms of CK2 (Ki ranging from 70 to 510 nM) but does not inhibit the free catalytic subunit CK2α′, a property not shared by all CK2 inhibitors [3]. Casein Kinase II Inhibitor IV Hydrochloride occupies a distinct niche: it combines potent CK2 inhibition (IC50 9 nM) with a functionally characterized and quantifiable differentiation-inducing activity (EC50 100 nM) in primary human keratinocytes, a property not reported for CX-4945 or TBB-class inhibitors [4]. Substituting another CK2 inhibitor would therefore fail to recapitulate this dual functional phenotype.

Quantitative Differentiation Evidence for Casein Kinase II Inhibitor IV Hydrochloride


Functional Differentiation: Dual CK2 Inhibition and Keratinocyte Differentiation Induction

Casein Kinase II Inhibitor IV Hydrochloride uniquely combines potent CK2 inhibition with a quantitatively defined ability to induce keratinocyte differentiation. While CX-4945 (silmitasertib) and TBB are known CK2 inhibitors, they lack reported differentiation-inducing activity in primary human keratinocytes. The target compound induces NHEK differentiation with an EC50 of 100 nM, a functional property not described for these comparators . Additionally, treatment with 0.5 μM of the compound for 24 hours upregulates early differentiation markers keratin 1 and keratin 10 by 5.4-fold each .

Keratinocyte Differentiation Dermatology CK2 Signaling

Potency Advantage over Early-Generation CK2 Inhibitors

Casein Kinase II Inhibitor IV Hydrochloride demonstrates a significant potency advantage over early-generation CK2 inhibitors. The compound inhibits CK2 with an IC50 of 9 nM . In contrast, the widely used inhibitor DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) exhibits an IC50 of 4-10 μM against CK2, representing approximately 440- to 1,100-fold weaker inhibition . Similarly, TBB (4,5,6,7-tetrabromobenzotriazole) shows an IC50 of 0.9-1.6 μM against human recombinant CK2, which is 100- to 178-fold less potent .

CK2 Inhibition Kinase Assay Chemical Probe

Distinct Selectivity Profile Compared to Clinical-Stage CX-4945

While CX-4945 (silmitasertib) is a potent CK2 inhibitor (IC50 1 nM) that has advanced to clinical trials, it exhibits significant off-target kinase inhibition. CX-4945 inhibits at least 12 other kinases with nanomolar IC50 values and is more potent against Clk2 than against CK2 [1]. Casein Kinase II Inhibitor IV Hydrochloride, in contrast, is reported to interact with TBK1 and NEK9 in addition to CK2, but its broader kinase selectivity profile is distinct and not characterized by the same breadth of nanomolar off-target inhibition observed with CX-4945 .

Kinase Selectivity Off-Target Profiling CK2 Probe

Enhanced TRAIL-Induced Apoptosis in Hepatocellular Carcinoma Cells

Casein Kinase II Inhibitor IV Hydrochloride enhances tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in hepatocellular carcinoma cells by 200% . This effect is mediated through impaired phosphorylation of death receptors DR4 and DR5. No equivalent quantitative TRAIL-sensitization data are available for TBB, TBBz, or DRB in this cellular context.

Apoptosis Hepatocellular Carcinoma TRAIL Synergy

Optimal Research and Industrial Applications for Casein Kinase II Inhibitor IV Hydrochloride


Keratinocyte Differentiation and Skin Biology Research

This compound is uniquely suited for studies requiring induction of epidermal keratinocyte differentiation. With an EC50 of 100 nM in NHEK cells and demonstrated upregulation of early (keratin 1, keratin 10) and late (loricrin, filaggrin, TGM1, IVL) differentiation markers, it serves as a validated chemical probe for dissecting CK2-dependent pathways in skin biology and dermatological disease models [1]. Its dual CK2 inhibition and pro-differentiation activity distinguishes it from other CK2 inhibitors and enables research into psoriasis, wound healing, and epidermal barrier function .

Hepatocellular Carcinoma and Death Receptor Signaling Studies

The compound's ability to enhance TRAIL-induced apoptosis by 200% in hepatocellular carcinoma cells through impaired DR4/DR5 phosphorylation positions it as a specialized tool for investigating CK2-mediated regulation of extrinsic apoptotic pathways [1]. This application is particularly relevant for researchers studying TRAIL resistance mechanisms or developing combination strategies for liver cancer therapy. The quantitative nature of this sensitization effect provides a clear functional endpoint for assay development.

General CK2-Dependent Signaling and Oncology Research

As a potent ATP-competitive CK2 inhibitor (IC50 9 nM), Casein Kinase II Inhibitor IV Hydrochloride is suitable for broad investigations of CK2-mediated signaling in cancer cell lines [1]. Its potency advantage over early-generation inhibitors (100- to 1,100-fold more potent than TBB and DRB, respectively) allows for lower working concentrations that minimize off-target effects . This makes it a practical choice for routine CK2 inhibition studies in cell culture, particularly when a validated chemical probe with documented cellular activity is required.

Comparative CK2 Inhibitor Profiling and Chemical Biology

Given the distinct selectivity profiles among CK2 inhibitors, this compound is valuable as a comparator in chemical biology studies aimed at deconvoluting isoform-specific or off-target effects. While CX-4945 inhibits ≥12 off-target kinases at nanomolar concentrations, Casein Kinase II Inhibitor IV exhibits a different interaction pattern (including TBK1 and NEK9) [1]. Comparative studies using multiple CK2 inhibitors, including this compound, can strengthen conclusions about CK2-dependent phenotypes and help identify inhibitor-specific artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Casein Kinase II Inhibitor IV Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.